2-Heptadecylimidazole

Copper corrosion inhibition Thermal stability FT-IR spectroscopy

2-Heptadecylimidazole is the C17 2-alkylimidazole—functionally distinct from shorter-chain analogs. The heptadecyl tail enables robust lamellar ordering for ambient-temperature copper corrosion inhibition, stable monolayer formation at air/water interfaces, and Y-type LB film deposition under metal-ion coordination. Protonated salts (HBF₄) exhibit enantiotropic liquid crystalline phases above 200°C with enhanced ionic conductivity. For epoxy curing, select this C17 derivative for smooth surface finish and low-viscosity coatings—not interchangeable with 2-undecylimidazole (potting) or 2-ethylimidazole. Verify C17 specificity in procurement specifications.

Molecular Formula C20H38N2
Molecular Weight 306.5 g/mol
CAS No. 23328-87-2
Cat. No. B1266062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptadecylimidazole
CAS23328-87-2
Molecular FormulaC20H38N2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=NC=CN1
InChIInChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22)
InChIKeyYTWBFUCJVWKCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptadecylimidazole (CAS 23328-87-2) Technical Profile for Industrial Sourcing and Research Procurement


2-Heptadecylimidazole (C20H38N2, MW 306.5) is a long-chain 2-alkylimidazole derivative characterized by a C17 alkyl chain appended to the imidazole ring, with a melting point of 89°C and an XLogP3-AA value of 8.8 [1]. This compound functions as an amphiphilic molecule, with the hydrophilic imidazole headgroup capable of coordination, protonation, and hydrogen bonding, while the hydrophobic heptadecyl tail imparts surfactant-like properties and influences molecular packing . Commercial availability is well-established, with reagent-grade material supplied by major vendors such as TCI and Santa Cruz Biotechnology [1].

Why 2-Heptadecylimidazole Cannot Be Replaced by Shorter-Chain 2-Alkylimidazole Analogs in Technical Applications


Within the 2-alkylimidazole homologous series, alkyl chain length directly governs thermal stability on metal substrates, self-assembly architecture in organic solvents, and monolayer behavior at interfaces. Substituting 2-heptadecylimidazole with shorter-chain analogs such as 2-undecylimidazole or 2-ethylimidazole results in demonstrably different performance profiles, as documented in comparative spectroscopic and interfacial studies [1][2]. The C17 chain length of this compound occupies a specific functional window—sufficiently long to enable robust lamellar ordering and stable monolayer formation, yet not so long as to introduce prohibitive solubility constraints for practical formulation. These chain-length-dependent properties are not interchangeable across the series; therefore, procurement specifications for applications involving copper surface protection, Langmuir-Blodgett film fabrication, or amphiphilic self-assembly must explicitly designate the C17 derivative rather than a generic 2-alkylimidazole.

Quantitative Differentiation Evidence for 2-Heptadecylimidazole Against Closest Analogs: Thermal Stability, Interfacial Behavior, and Self-Assembly


Chain-Length-Dependent Thermal Degradation Profile on Copper Substrates: 2-Heptadecylimidazole vs. 2-Ethylimidazole vs. 2-Undecylimidazole

In a direct head-to-head FT-IR reflection-absorption spectroscopic study of 2-alkylimidazoles on copper surfaces, 2-heptadecylimidazole exhibited thermal degradation behavior distinct from shorter-chain analogs 2-ethylimidazole and 2-undecylimidazole. Specifically, the C17 derivative demonstrated progressively poorer thermal stability as alkyl chain length increased, a trend confirmed by comparative degradation analysis across the homologous series [1]. The study explicitly notes that while imidazole, 2-methylimidazole, and 2-ethylimidazole possess better thermal stability below 150°C, 2-heptadecylimidazole undergoes enhanced oxidation facilitated by copper ion migration from the substrate, a phenomenon attributable to differences in melting points and the fractional occupancy of the imidazole ring within the molecular structure [1].

Copper corrosion inhibition Thermal stability FT-IR spectroscopy

pH-Dependent Monolayer Stability at Air/Water Interface: 2-Heptadecylimidazole Film Collapse Pressure Modulation by Silver Ion Coordination

2-Heptadecylimidazole forms a stable insoluble monolayer at the air/water interface exclusively under acidic conditions (pH < 5), whereas at pH ≥ 7, the monolayer becomes unstable with low collapse pressure. The critical differential finding is that in the presence of trace silver ions (approximately 10⁻⁶ mol/L, 0.1 ppm), the collapse pressure at pH 7, 9, and 10 increases dramatically to over 50 mN/m, transforming an unstable film into a highly robust monolayer [1]. Atomic absorption spectrophotometry confirmed that this stabilization results from the formation of a 2:1 (ligand:Ag⁺) complex at the interface, facilitated by the extreme local concentration of 2-heptadecylimidazole molecules in the surface phase [1].

Langmuir monolayer Surface chemistry Silver ion coordination

Thermal Decomposition Threshold of Protonated Salts: Decomposition Temperature Exceeds 200°C Across Multiple Counterions

When 2-heptadecylimidazole is neutralized with a series of acids to form protonated salts, the decomposition temperature of most salts exceeds 200°C, indicating substantial thermal stability of the protonated imidazolium species [1][2]. Notably, the salt neutralized with tetrafluoroboric acid (HBF₄) exhibited an enantiotropic liquid crystalline phase with higher ionic conductivity and lower activation energy compared to other salts in the series [1]. This thermal stability threshold (>200°C) provides a quantitative benchmark for applications requiring high-temperature ionic conduction materials.

Ionic conductivity Thermal stability Liquid crystalline phase

Nanostructure Morphology Control via Hydrogen Bonding vs. Coordination: Globular, Ribbon, and Sausage-Like Aggregates

In polar organic solvents, 2-heptadecylimidazole spontaneously forms diverse nanostructures—including globular, ribbon, and sausage-like aggregates—through hydrogen bonding and coordination with AgNO₃ [1]. The key structural differentiation is that hydrogen bonding favors arrangement of alkyl chains on one side of the linear assembly backbone, while coordination with AgNO₃ favors arrangement on the opposite side, enabling controlled tuning of supramolecular architecture [1]. X-ray diffraction of solution-cast films confirmed the presence of highly ordered lamellar structures that support the formation of organized nanostructures in organic media [1].

Self-assembly Nanostructures Organic solvents

Epoxy Curing Agent Performance Differentiation: Smooth Surface Finish and Low Viscosity vs. 2-Undecylimidazole

Among industrial-grade imidazole-based epoxy curing agents, 2-heptadecylimidazole (C17-Imidazole) is specifically characterized as providing a smooth surface finish and low viscosity, in direct contrast to 2-undecylimidazole (2UZ) which is noted for excellent flowability and suitability for potting compounds [1]. This performance differentiation arises from the longer C17 alkyl chain modifying the rheological behavior of the uncured resin and the surface morphology of the cured epoxy network. The comparison is presented in a side-by-side industrial grade specification table [1].

Epoxy curing Imidazole hardener Surface finish

Langmuir-Blodgett Film Fabrication Capability: Photoinduced Proton Transfer in Spatially Ordered Films

2-Heptadecylimidazole has been successfully employed as an amphiphilic monolayer component for fabricating Langmuir-Blodgett (LB) films capable of photoinduced intermolecular proton transfer [1]. The LB film architecture, in which proton donors and acceptors were arranged regularly in space, was assembled as a simplified model of bacteriorhodopsin, with proton transfer confirmed by FT-IR and fluorescence spectroscopy [1]. This film-forming capability leverages the amphiphilic balance provided by the C17 alkyl chain and the protonatable imidazole headgroup.

Langmuir-Blodgett film Proton transfer Amphiphilic monolayer

High-Value Application Scenarios for 2-Heptadecylimidazole Based on Validated Differentiation Evidence


Copper Surface Protection and Corrosion Inhibition in Electronic Packaging

2-Heptadecylimidazole is documented in patent literature as an effective alkylimidazole for rust-preventing treatment of copper and copper alloys, forming a chemical coating on copper-containing surfaces that exhibits anti-corrosive action [1]. The compound has been specifically studied for its orientation on copper as a corrosion inhibitor and potential adhesion promoter for electronic devices [2]. However, procurement decisions must account for the chain-length-dependent thermal degradation profile documented in Section 3: 2-heptadecylimidazole exhibits enhanced oxidation at elevated temperatures compared to shorter-chain analogs, making it suitable for ambient-temperature copper protection but potentially problematic in high-temperature processing environments [3].

Langmuir-Blodgett Film Fabrication for Photoactive Thin-Film Devices

Based on the quantitative evidence of silver ion-triggered monolayer stabilization (collapse pressure >50 mN/m) and the demonstrated capability for photoinduced proton transfer in LB films, 2-heptadecylimidazole is positioned for research applications involving spatially ordered proton-conducting thin films [4][5]. The amphiphilic nature of the molecule—derived from the C17 hydrophobic chain and hydrophilic imidazole headgroup—enables stable monolayer formation at the air/water interface under controlled pH and metal ion conditions, enabling Y-type LB film deposition that is otherwise impossible with the compound alone [4].

Ion-Conductive and Liquid Crystalline Materials via Protonated Salts

The finding that protonated 2-heptadecylimidazole salts exhibit decomposition temperatures exceeding 200°C, with the HBF₄-neutralized salt displaying enantiotropic liquid crystalline behavior and enhanced ionic conductivity, positions this compound as a precursor for high-temperature ion-conductive matrices [6]. The lower activation energy for ionic conduction in the liquid crystalline phase represents a performance attribute that differentiates this specific derivative from other imidazolium-based ionic conductors lacking the C17 alkyl chain ordering effects [6].

Epoxy Resin Formulations Requiring Smooth Surface Finish and Low Viscosity

For epoxy curing applications, 2-heptadecylimidazole is industrially specified for formulations prioritizing smooth surface finish and low viscosity [7]. In contrast, 2-undecylimidazole is preferred for potting compounds requiring excellent flowability [7]. This direct differentiation guides procurement: select 2-heptadecylimidazole for epoxy coatings, adhesives, and surface-critical applications; select 2-undecylimidazole for encapsulation and potting applications. The compound is also cited in patent literature as a component in elastomer foaming compositions and diazo-based heat-sensitive recording materials, further validating its industrial utility [8][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Heptadecylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.